1-(4-Ethylthiophen-2-yl)ethanone
Description
1-(4-Ethylthiophen-2-yl)ethanone is a thiophene-derived compound featuring an acetyl group at the 2-position and an ethyl substituent at the 4-position of the heterocyclic ring. Its molecular formula is C₈H₁₀OS, with a molecular weight of 154.23 g/mol. The ethyl group contributes to increased lipophilicity compared to unsubstituted thiophene derivatives, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s electronic properties are influenced by the electron-donating nature of the ethyl group, which activates the thiophene ring for electrophilic substitution reactions .
Properties
CAS No. |
61667-31-0 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-(4-ethylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H10OS/c1-3-7-4-8(6(2)9)10-5-7/h4-5H,3H2,1-2H3 |
InChI Key |
DEMBGBUXLZEXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethylthiophen-2-yl)ethanone typically involves the reaction of 4-ethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the 2-position of the thiophene ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. .
Scientific Research Applications
1-(4-Ethylthiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-(4-Ethylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiophene Derivatives
1-(4-Iodothiophen-2-yl)ethanone
- Molecular Formula : C₆H₅IOS
- Molecular Weight : 259.10 g/mol
- Key Features: The iodine atom at the 4-position introduces significant molecular weight and polarizability. This compound may find applications in radiopharmaceuticals or as a halogenated synthetic intermediate .
- Comparison : Unlike the ethyl group, iodine is electron-withdrawing, reducing the electron density of the thiophene ring. This alters reactivity in electrophilic substitutions, favoring meta-directing effects.
1-(5-Chlorothiophen-2-yl)ethanone
- Molecular Formula : C₆H₅ClOS
- Molecular Weight : 160.62 g/mol
- Key Features : The chlorine atom at the 5-position is electron-withdrawing, directing electrophilic attacks to specific positions on the ring. Chlorinated thiophenes are common in agrochemicals and pharmaceuticals due to their stability and bioactivity .
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone
- Molecular Formula: C₁₂H₉ClNOS
- Molecular Weight : 250.72 g/mol
- Key Features: The amino group at the 3-position introduces hydrogen-bonding capability, improving solubility in acidic media. The 4-chlorophenyl substituent adds steric bulk and lipophilicity, which may enhance membrane permeability in biological systems .
- Comparison: The amino group significantly alters electronic properties, activating the thiophene ring for nucleophilic reactions—unlike the ethyl group, which primarily affects steric hindrance.
Heterocyclic and Aromatic System Variations
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone
- Molecular Formula : C₁₀H₁₁BrO₃
- Molecular Weight : 259.10 g/mol
- Key Features : The phenyl ring substituted with bromine and methoxy groups contrasts with thiophene-based analogs. Methoxy groups enhance solubility in polar solvents, while bromine offers reactivity for halogen exchange reactions .
- Comparison : The phenyl ring’s aromaticity differs from thiophene’s conjugated π-system, leading to distinct UV-Vis absorption profiles and reduced sulfur-based coordination chemistry.
1-(3-Methyl-benzofuran-2-yl)-ethanone
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Key Features : Benzofuran’s oxygen atom creates a more electron-rich system compared to thiophene. The methyl group provides steric hindrance similar to ethyl but lacks sulfur’s polarizability .
- Comparison : Benzofuran derivatives are often used in fragrance chemistry, whereas thiophene analogs are more common in materials science due to sulfur’s conductive properties.
Functional Group Influences
1-(5-Amino-2,4-dihydroxyphenyl)ethanone
- Molecular Formula: C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- Key Features: Hydroxyl and amino groups dominate the solubility profile, enabling salt formation and aqueous solubility. This compound is a precursor in dye synthesis and metal chelation .
- Comparison: The hydrophilic nature of this compound contrasts sharply with the lipophilic 1-(4-Ethylthiophen-2-yl)ethanone, highlighting how functional groups dictate application domains (e.g., pharmaceuticals vs. agrochemicals).
1-(2-Hydroxyphenyl)-2-[(phenylmethyl)thio]ethanone
- Molecular Formula : C₁₅H₁₄O₂S
- Molecular Weight : 262.34 g/mol
- Key Features : The benzylthio group introduces sulfur-based nucleophilicity, while the hydroxyl group enables hydrogen bonding. Such compounds are explored in antioxidant research .
- Comparison : The thioether linkage offers redox activity absent in the ethyl-substituted thiophene, broadening reactivity in catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
